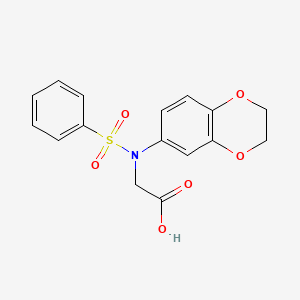

![molecular formula C14H12N2O7S B2897371 4-[(2-甲氧基-5-硝基苯基)磺酰基]苯甲酸 CAS No. 519152-08-0](/img/structure/B2897371.png)

4-[(2-甲氧基-5-硝基苯基)磺酰基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

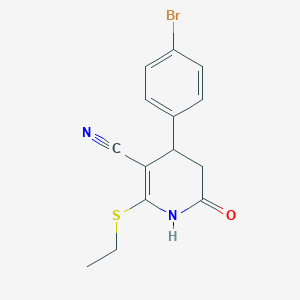

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a fluorinated sugar that can be used for the synthesis of oligosaccharides and polysaccharides . It is also a building block for glycosylation, methylation, and click modification . This compound has a molecular weight of 352.32 g/mol .

Molecular Structure Analysis

The molecular structure of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is represented by the chemical formula C14H12N2O7S . The InChI code for this compound is 1S/C14H12N2O7S/c1-24-12-6-4-10 (17 (20)21)8-11 (12)16-26 (22,23)14-7-9 (15 (18)19)3-5-13 (14)25-2/h3-8,16H,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has a molecular weight of 352.32 g/mol . It is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.科学研究应用

Synthesis of Oligosaccharides and Polysaccharides

This compound is utilized as a fluorinated sugar in the synthesis of complex carbohydrates. It serves as a precursor in the formation of oligosaccharides and polysaccharides, which are essential for various biological processes and have applications in the development of bioactive compounds .

Glycosylation Building Block

As a building block for glycosylation, 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is involved in the attachment of sugar moieties to other organic molecules. This process is crucial in the pharmaceutical industry for the modification of natural products and the improvement of drug efficacy .

Methylation Reactions

The compound is used in methylation reactions, which are pivotal in organic synthesis. Methylation can significantly alter the biological activity of molecules, making this compound valuable for creating derivatives with potential therapeutic applications .

Click Chemistry Modification

It serves as a reagent in click chemistry, a class of biocompatible reactions that are used to join small units together quickly and reliably, without generating unwanted byproducts. This is particularly useful in the field of drug discovery and development .

Research Chemical for Pharmacological Testing

With a purity of over 98%, this compound is employed as a high-quality reference standard in pharmacological testing. It ensures accurate results in the testing of new pharmaceuticals, contributing to the safety and efficacy of drug development .

Electrophilic Aromatic Substitution Reactions

The benzylic position of this compound makes it suitable for electrophilic aromatic substitution reactions. These reactions are fundamental in the synthesis of various aromatic compounds, which are prevalent in a wide range of chemical products .

Free Radical Reactions

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid: can undergo free radical reactions, particularly at the benzylic position. This property is exploited in the synthesis of polymers and in the modification of chemical structures to impart desired properties .

Nucleophilic Substitution Reactions

The compound is also involved in nucleophilic substitution reactions (SN1 and SN2), which are essential in organic chemistry for introducing new functional groups into molecules, thereby diversifying their application potential .

作用机制

The mechanism of action for 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is not specified in the search results. Its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification suggests it may play a role in these chemical processes .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is for research use only and not for human or veterinary use .

未来方向

The future directions for the use of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid are not specified in the search results. Given its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification, it may continue to be an important compound in these areas .

属性

IUPAC Name |

4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLCCHPORMJMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)

![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)

![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)

![1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2897303.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)